molecular formula C19H20O7 B13751833 (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxy phenyl)acrylic acid

(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxy phenyl)acrylic acid

Cat. No.: B13751833
M. Wt: 360.4 g/mol
InChI Key: SPEMMRXXRJFVIA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a phenylpropene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid typically involves the condensation of appropriate substituted benzaldehydes with malonic acid or its derivatives under basic conditions. The reaction is often catalyzed by bases such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the propene chain can be reduced to form saturated derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as inhibition of oxidative stress or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,4-dihydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
  • (2E)-3-(3-methoxy-4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

Uniqueness

Compared to similar compounds, (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is unique due to its specific arrangement of methoxy and hydroxy groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H20O7/c1-23-15-6-5-11(8-14(15)20)7-13(19(21)22)12-9-16(24-2)18(26-4)17(10-12)25-3/h5-10,20H,1-4H3,(H,21,22)/b13-7+

InChI Key

SPEMMRXXRJFVIA-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.